
S-Propyl N,N-diethyldithiocarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-Propyl N,N-diethyldithiocarbamate is a sulfur-containing organic compound that is part of the dithiocarbamate family. Dithiocarbamates are known for their wide range of applications, including use as pesticides, in industrial processes, and as therapeutic agents. They are characterized by the presence of a thiocarbonyl group (C=S) and are often involved in biochemical processes and interactions with proteins .
Synthesis Analysis
The synthesis of dithiocarbamate compounds can be complex, involving multiple steps and various starting materials. For example, a novel synthetic route for S-tert-alkyl-N,N-alkoxycarbonylalkyldithiocarbamates involves reacting S-(1,4-phenylenebis(propane-2,2-diyl)) bis(N-methyldithiocarbamate) with alkyl chloroformates at low temperatures . Although this does not directly describe the synthesis of S-Propyl N,N-diethyldithiocarbamate, it provides insight into the synthetic strategies that could be adapted for its production.
Molecular Structure Analysis
The molecular structure of dithiocarbamates is crucial for their biological relevance and chemical reactivity. Studies involving conformational and vibrational spectroscopic investigations of similar dithiocarbamate molecules, such as N-n-butyl, S-2-nitro-1-(p-tolyl)ethyl dithiocarbamate, have predicted low lying energy structures and provided detailed insights into their electronic and thermodynamic properties using quantum chemical calculations . These findings can be extrapolated to understand the molecular structure of S-Propyl N,N-diethyldithiocarbamate.
Chemical Reactions Analysis
Dithiocarbamates can undergo various chemical reactions, including decomposition to release carbon disulfide (CS2) and the parent amine. N,N-Diethyldithiocarbamate, for instance, has been shown to covalently cross-link proteins through the formation of bis(thiocarbamoyl) disulfide, dithiocarbamate ester, and thiourea structures under physiological conditions . This reactivity is significant as it can lead to toxicological effects, such as neuropathy, due to the covalent modification of proteins.
Physical and Chemical Properties Analysis
The physical and chemical properties of dithiocarbamates are closely related to their molecular structure. Vibrational spectroscopy, such as FTIR, is often used to study these properties and has been employed to analyze the structure of related dithiocarbamate compounds . Theoretical calculations, such as Density Functional Theory (DFT), complement these experimental techniques by predicting vibrational frequencies and analyzing the stability of electronic structures through natural bond orbital (NBO) analysis . These methods can be used to assess the properties of S-Propyl N,N-diethyldithiocarbamate.
Applications De Recherche Scientifique
Antioxidant and Radioprotective Abilities
One significant application of dithiocarbamates is their antioxidant and radioprotective abilities. A study has shown that Diethyldithiocarbamate (DDTC), a related compound, at certain concentrations, can reduce free radicals and protect against DNA and membrane damage induced by gamma-radiation. This suggests potential for DDTC as a radioprotector in clinical settings to mitigate radiation-induced damage (Gandhi & Nair, 2004).
Corrosion Inhibition
Dithiocarbamates have also found application in the field of corrosion inhibition. Sodium diethyldithiocarbamate (DDTC) has been studied for its ability to form self-assembled monolayers on metal surfaces, offering significant protection against corrosion. In one study, DDTC showed an inhibition efficiency of up to 99% for copper corrosion in a sodium chloride solution, emphasizing its potential in materials science and engineering (Liao et al., 2011).
Wastewater Treatment
The use of dithiocarbamates extends into environmental science, particularly in wastewater treatment. For instance, DDTC has been used as a trapping agent in the treatment of copper-electroplating wastewater, demonstrating a high efficiency in copper removal, which could have significant environmental benefits (Li et al., 2000).
Electrochemical Applications
In the field of electrochemistry, DDTC has been investigated as a corrosion inhibitor for aluminum alloy in saline solutions. Studies indicate that DDTC can effectively prevent pitting corrosion, forming a protective organic film on the metal surface. This highlights its potential application in protecting metals in corrosive environments (Mohammadi et al., 2020).
Novel Material Synthesis
Furthermore, dithiocarbamates have been utilized in material science for the synthesis of novel materials. For example, the thermodecomposition of a single-source precursor based on a dithiocarbamate compound has been used to create ultralarge SnS rectangular nanosheets, showcasing excellent electrochemical properties for potential application in lithium-ion batteries (Zhang et al., 2011).
Orientations Futures
Dithiocarbamates have been utilized in numerous applications due to their ability to form stable complexes with transition metals . They have been used as enzyme inhibitors and for the treatment of HIV and other diseases. They have also found application as anticancer, antimicrobial, medical imaging, and anti-inflammatory agents . Moreover, they have been used in the industry as vulcanization accelerators, froth flotation collectors, antifouling, coatings, lubricant additives, and sensors . The various ways in which they have been employed in the synthesis of other compounds are also being explored . Finally, their use in agriculture and the remediation of heavy metals are areas of ongoing research .
Propriétés
IUPAC Name |
propyl N,N-diethylcarbamodithioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NS2/c1-4-7-11-8(10)9(5-2)6-3/h4-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSAGHQOEYPLQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC(=S)N(CC)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-Propyl N,N-diethyldithiocarbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-methyl-2H-pyrano[3,2-b]pyridine](/img/structure/B120439.png)
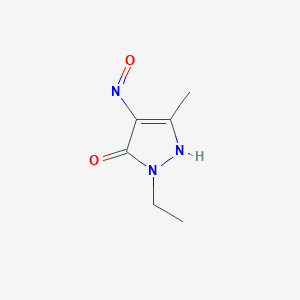
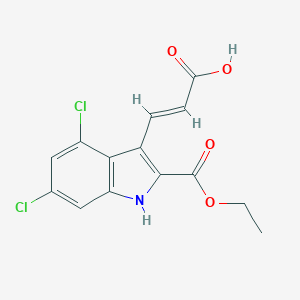
![[R-(R*,S*)]-3-tert-Butylcarbamoyl-4-oxiranylmethyl-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B120445.png)
![3'-Nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B120447.png)
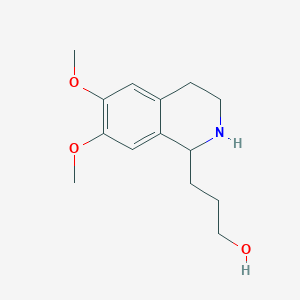
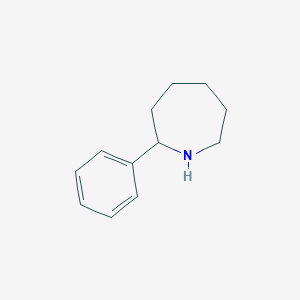
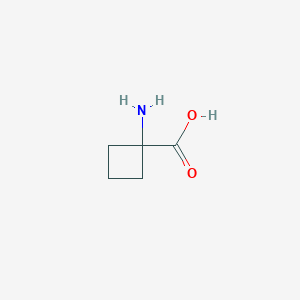

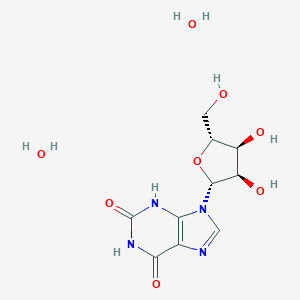
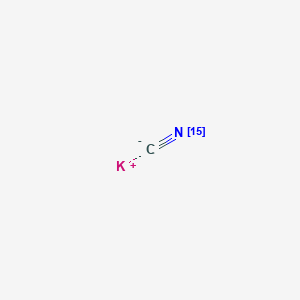
![1-[(3S,4R,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B120465.png)
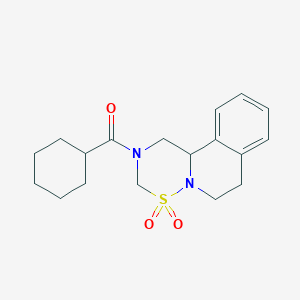
![4-[(Z)-1,2-diphenylbut-1-enyl]phenol](/img/structure/B120472.png)